molecular formula C7H8ClNO3 B131832 Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate CAS No. 96315-26-3

Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate

Cat. No. B131832
CAS RN: 96315-26-3
M. Wt: 189.59 g/mol
InChI Key: HDCJQTJCGOSGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate is a chemical compound that serves as a versatile intermediate for the synthesis of various substituted oxazoles. It is a part of the oxazole family, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of the chloromethyl group at the second position and the carboxylate ester at the fifth position makes it a reactive scaffold for further chemical transformations .

Synthesis Analysis

The synthesis of substituted oxazoles from ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate involves a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions. This methodology allows for the creation of a series of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles, demonstrating the compound's utility in the synthesis of complex molecular structures . Additionally, the synthesis of related compounds, such as ethyl 1,2,4-triazole-3-carboxylate, has been described using ethyl carboethoxyformimidate hydrochloride as a starting material, followed by alkylation and deprotection steps .

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl (2-chloromethyl-2,3-dihydro-5H-oxazolo[3, 2-a]pyrimidin-5-one)-6-carboxylate, has been characterized by techniques like powder and single-crystal X-ray diffraction. These studies provide insight into the polymorphism of the compound, revealing different crystalline forms and solid-solid transitions between these forms .

Chemical Reactions Analysis

Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including substitution reactions to prepare 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. The chloromethyl group is particularly reactive, allowing for the introduction of different functional groups at the 2-position of the oxazole ring . The compound's reactivity is further exemplified by its use in the synthesis of extended oxazoles and the unexpected reaction with thiourea, which involves an ANRORC rearrangement and N-formylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate and its derivatives can be studied using various analytical techniques. Differential scanning calorimetry (DSC), infrared (IR), and Raman spectroscopy have been employed to characterize the polymorphic forms of related compounds . Additionally, the photophysical properties of similar compounds, such as ethyl 2-arylthiazole-5-carboxylates, have been investigated, revealing absorptions mainly due to π→π* transitions and fluorescence possibly due to dual emission from different excited states .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate serves as a versatile intermediate in various synthetic methodologies, contributing significantly to the development of novel organic compounds. For instance, efficient synthesis methods have been developed under solvent-free conditions for ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates or ethyl 5-methyl-2-thioxo-2,3-dihydro-1,3-oxazole-4-carboxylates. These methods involve the reaction between ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate, facilitated by N-methylimidazole (Yavari, Hossaini, Souri, & Sabbaghan, 2008). Such innovations underscore the compound's utility in creating functionalized 1,3-oxazoline-2-thiones, highlighting its importance in organic synthesis and the development of new chemical entities.

Advancements in Organic Synthesis Further research showcases the compound's role in the synthesis of substituted oxazoles, demonstrating its adaptability in organic synthesis. A sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions has enabled the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate. This methodology has been applied to produce a series of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles, evidencing the intermediate's versatility and utility in creating complex organic frameworks (Hodgetts & Kershaw, 2002).

Exploration of Novel Chemical Reactions Additionally, the compound has facilitated the exploration of unprecedented chemical reactions, such as the base-promoted cascade transformation of pyrimidinone derivatives into novel tricyclic bis-diazepinones. This reaction exemplifies the innovative use of ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate derivatives in generating complex cyclic structures, contributing to the advancement of synthetic chemistry and the discovery of new reaction pathways (Shutalev, Fesenko, Cheshkov, & Goliguzov, 2008).

Polymorphism and Structural Analysis The study of polymorphism and structural properties of related derivatives, such as ethyl (2-chloromethyl-2,3-dihydro-5H-oxazolo[3, 2-a]pyrimidin-5-one)-6-carboxylate, provides insight into the physical and chemical characteristics of these compounds. Such research is crucial for understanding the stability, solubility, and crystalline forms of pharmaceutical intermediates, which can influence drug formulation and development (Chaimbault et al., 2000).

Safety And Hazards

Ethers can be hazardous. For instance, Chloromethyl chloroformate is classified as a flammable liquid, toxic if inhaled, and causes severe skin burns and eye damage .

properties

IUPAC Name

ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-2-11-7(10)5-4-9-6(3-8)12-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCJQTJCGOSGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560773
Record name Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate

CAS RN

96315-26-3
Record name Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.